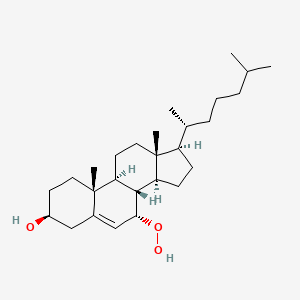
Cholesterol 7-hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesterol 7-hydroperoxide is a natural product found in Eudistoma with data available.
科学的研究の応用
Cardiovascular Research
Cholesterol 7-hydroperoxide plays a crucial role in cardiovascular health, particularly in the context of atherosclerosis and oxidative stress. Research has demonstrated that:
- Impairment of Cholesterol Efflux : Cholesterol 7-OOH has been shown to impair the reverse cholesterol transport mechanism in macrophages, which is critical for preventing atherogenesis. Under oxidative stress conditions, proteins such as steroidogenic acute regulatory (StAR) family proteins facilitate the transport of both cholesterol and Cholesterol 7-OOH into mitochondria, leading to cytotoxic effects and lipid peroxidation .
- Cytotoxicity : Studies indicate that Cholesterol 7-OOH is more cytotoxic compared to its derivatives (7-ketocholesterol and 7-hydroxycholesterols). This cytotoxicity is linked to its ability to induce apoptosis in vascular cells, contributing to the progression of cardiovascular diseases .
Table 1: Effects of this compound on Macrophage Function
Dermatological Applications
This compound has been identified as a potential biomarker for skin aging and UV-induced damage:
- Marker for Aging : Research has shown a strong correlation between the levels of Cholesterol 7-OOH in rat skin and age. Higher concentrations were observed in older rats, suggesting its utility as a biomarker for aging processes .
- Response to UV Exposure : Ultraviolet B (UVB) irradiation significantly increases the levels of Cholesterol 7-OOH in skin tissues. This increase can be inhibited by radical scavengers, indicating its role in oxidative stress related to UV exposure .
Table 2: Impact of UVB on this compound Levels
| Condition | Result |
|---|---|
| UVB Irradiation | Increased levels of Cholesterol 7-OOH |
| Radical Scavenger Treatment | Decreased levels of Cholesterol 7-OOH |
Aging Research
The accumulation of oxidized lipids, including this compound, is associated with age-related diseases:
- Oxidative Stress Marker : The presence of Cholesterol 7-OOH serves as an indicator of lipid peroxidation processes that are heightened with age. This relationship suggests that monitoring its levels could provide insights into the biological aging process and associated pathologies .
Analytical Techniques for Detection
Several advanced analytical techniques have been developed for the detection and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC) : HPLC methods with various detection systems (e.g., chemiluminescence) have been employed to accurately measure Cholesterol 7-OOH levels in biological samples. These methods are essential for studying its role in health and disease contexts .
Table 3: Analytical Methods for this compound Detection
化学反応の分析
Formation Mechanisms
Ch7-OOH arises primarily through free radical-mediated oxidation of cholesterol. Key pathways include:
Hydrogen Abstraction
-
Initiation : Reactive oxygen species (ROS) abstract a hydrogen atom from the C7 position of cholesterol, forming a carbon-centered radical .
-
Propagation : The radical reacts with molecular oxygen (O2) to form a peroxyl radical (LOO- ), which abstracts another hydrogen atom from adjacent lipids, propagating the chain reaction .
Photooxidation
Ch7-OOH can also form via UV light-induced oxidation. For example, UVB irradiation significantly increases Ch7-OOH levels in skin lipids, a process inhibited by radical scavengers like tocopherols .
Decomposition Pathways
Ch7-OOH is unstable and undergoes further reactions depending on environmental conditions:
-
At 140°C, Ch7-OOH accumulates as the dominant product, but at 180–220°C, it rapidly decomposes into 7-ketocholesterol .
-
In biological systems, enzymatic reduction by glutathione peroxidases converts Ch7-OOH into less reactive hydroxycholesterols .
Role in Lipid Peroxidation
Ch7-OOH acts as both an initiator and propagator of oxidative damage:
-
Chain Propagation : Ch7-OOH-derived peroxyl radicals abstract hydrogen from polyunsaturated fatty acids (PUFAs), amplifying lipid peroxidation .
-
Cellular Toxicity : Decomposition products like 7-ketocholesterol and oxyl radicals disrupt membrane integrity and promote apoptosis .
Environmental and Biological Modulators
-
Human studies show sunlight exposure increases skin Ch7-OOH levels by 4-fold .
-
In atherosclerotic plaques, Ch7-OOH is scarce due to efficient cellular reduction to hydroxycholesterols .
Analytical Methods for Detection
-
HPLC-Chemiluminescence : Enables quantification of Ch7-OOH isomers (7α- and 7β-OOH) in biological samples with high sensitivity .
-
NMR/MS Confirmation : ¹³C NMR and APCI-LC-MS validate Ch7-OOH structure and distinguish it from decomposition products .
Key Research Findings
-
Synthetic Confirmation : Ch7-OOH was first synthesized via cholesterol photooxidation, with structural validation by NMR and mass spectrometry .
-
Biological Relevance : Ch7-OOH levels correlate with aging in rat models and serve as biomarkers for UV-induced skin damage .
-
Thermal Stability : In food systems, Ch7-OOH forms predominantly at 140°C but degrades rapidly at higher temperatures, influencing cholesterol oxidation profiles in processed foods .
特性
CAS番号 |
2846-29-9 |
|---|---|
分子式 |
C27H46O3 |
分子量 |
418.7 g/mol |
IUPAC名 |
(3S,7S,8S,9S,10R,13R,14S,17R)-7-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)30-29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
InChIキー |
KJIGLXGIVLBXCF-RVOWOUOISA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OO)C |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OO)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OO)C |
同義語 |
7-hydroperoxycholest-5-en-3beta-ol 7-hydroperoxycholesterol cholesterol 7-hydroperoxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















